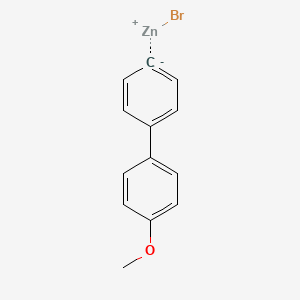
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and a methyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane typically involves the coupling of a trimethylsilylacetylene with a fluoro-methyl-substituted aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.
Reduction: The phenylethynyl moiety can be reduced to a phenylethylene or phenylethane.
Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of (3-Fluoro-5-methyl-phenylethynyl)-hydroxyl-silane.
Reduction: Formation of (3-Fluoro-5-methyl-phenylethylene)-trimethyl-silane or (3-Fluoro-5-methyl-phenylethane)-trimethyl-silane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Exploration in drug discovery and development for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the trimethylsilyl group, which can act as a leaving group or participate in the formation of new bonds. The fluoro and methyl substituents can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-5-methyl-phenylethynyl)-dimethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-triethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-germane
Uniqueness
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is unique due to the combination of its trimethylsilyl group with a fluoro and methyl-substituted phenylethynyl moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C12H15FSi |
|---|---|
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
2-(3-fluoro-5-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-7-11(9-12(13)8-10)5-6-14(2,3)4/h7-9H,1-4H3 |
Clé InChI |
FOEDFSYWUOOJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
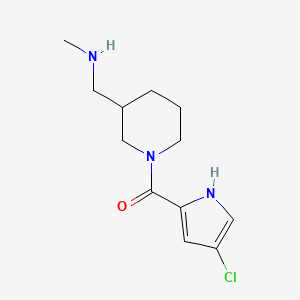
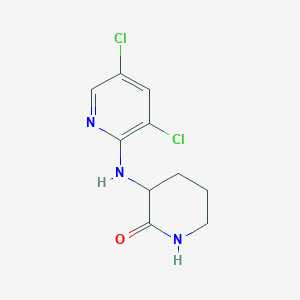
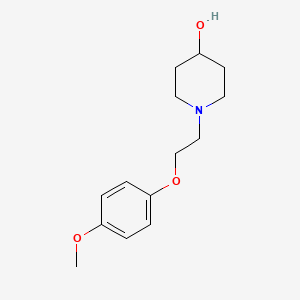
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
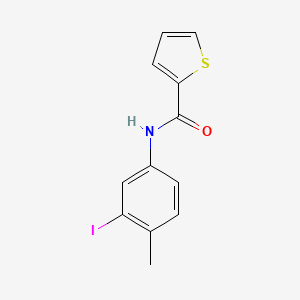
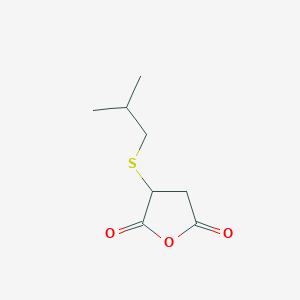
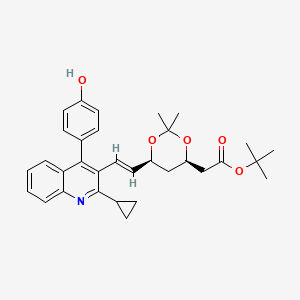
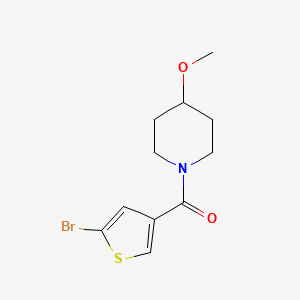
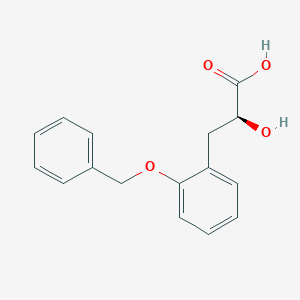
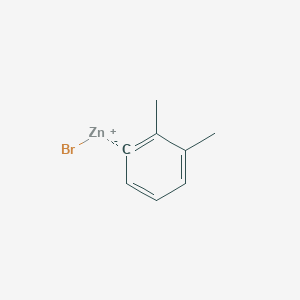
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
